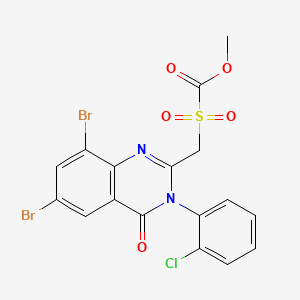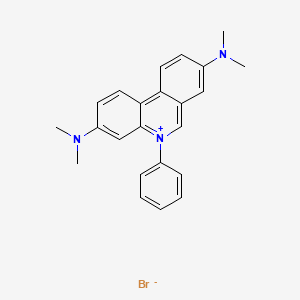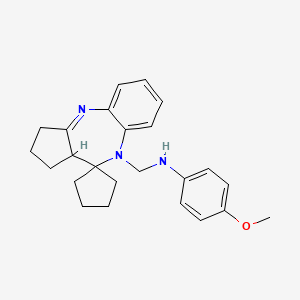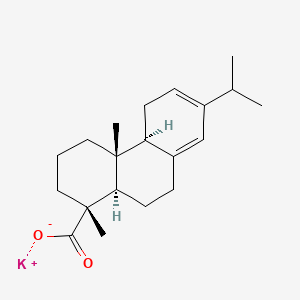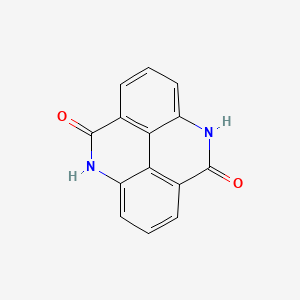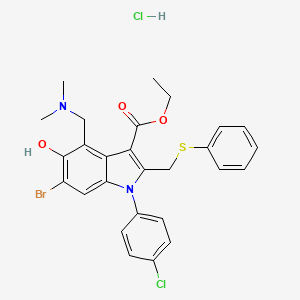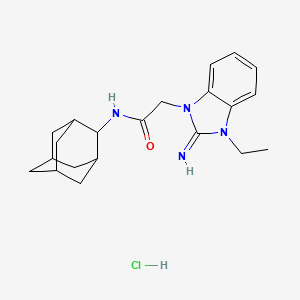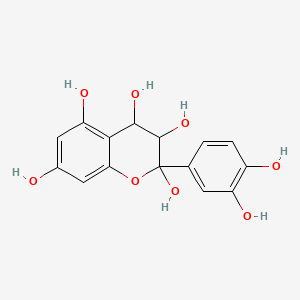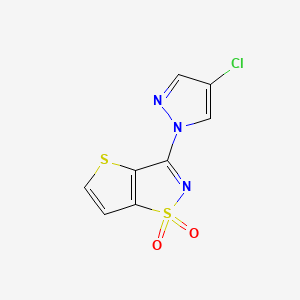
5-Cyclopropylcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylcytosine is a synthetic derivative of cytosine, a pyrimidine base found in nucleic acids. The compound has a molecular formula of C7H9N3O and a molecular weight of 151.1659 g/mol . It is characterized by the presence of a cyclopropyl group attached to the fifth carbon of the cytosine ring, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Cyclopropylcytosine can be synthesized through a Pd(0)-catalyzed coupling reaction. This method involves the reaction of 5-bromo-2,4-di(trimethylsilyloxy)pyrimidine or 5-bromo-2,4-O,N-bis-trimethylsilylcytosine with tributylstannylcyclopropane . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere, often under nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted cytosine analogs.
Applications De Recherche Scientifique
5-Cyclopropylcytosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on nucleic acid structure and function, particularly in the context of DNA and RNA modifications.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to nucleoside analogs used in chemotherapy.
Mécanisme D'action
The mechanism of action of 5-cyclopropylcytosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyclopropyl group may cause steric hindrance, affecting the binding of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of nucleic acid replication and transcription, ultimately resulting in cell death or the suppression of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorocytosine: A fluorinated analog of cytosine used as an antifungal agent.
5-Methylcytosine: A naturally occurring modified base found in DNA, involved in gene regulation.
5-Bromocytosine: A brominated derivative used in biochemical research.
Uniqueness
5-Cyclopropylcytosine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable tool for studying the effects of such modifications on nucleic acid structure and function, as well as for developing new therapeutic agents .
Propriétés
Numéro CAS |
137937-76-9 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
6-amino-5-cyclopropyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H9N3O/c8-6-5(4-1-2-4)3-9-7(11)10-6/h3-4H,1-2H2,(H3,8,9,10,11) |
Clé InChI |
RIEBEZXLKZFKGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(NC(=O)N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


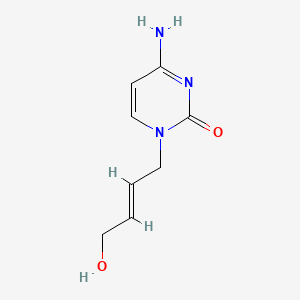

![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

